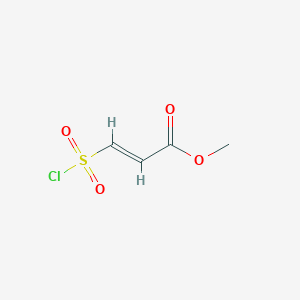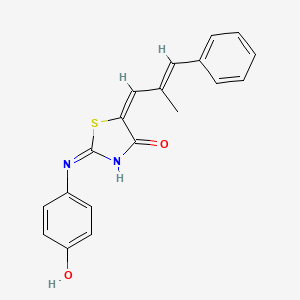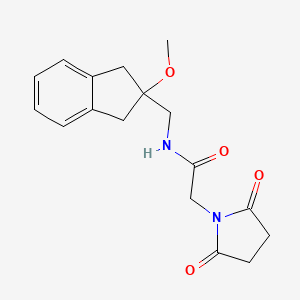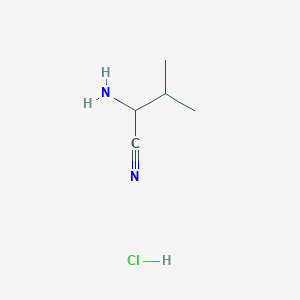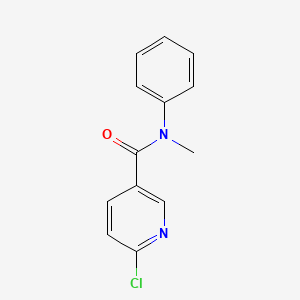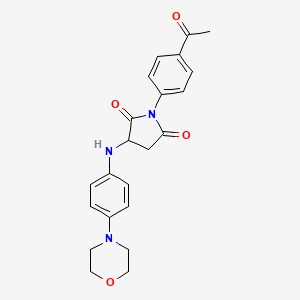
1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP belongs to the class of pyrrolidine-2,5-dione derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A facile, economical, and efficient synthesis method for creating derivatives of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been developed. These compounds are synthesized in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols, characterized by physical, spectroscopic, and elemental analysis, highlighting the chemical versatility and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Patel & Dholakiya, 2013).
Biomedical Research
In-vitro studies reveal that derivatives of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione exhibit significant antioxidant activity, protective effects against DNA damage, and cytotoxic activity against cancer cell lines. This suggests potential therapeutic applications in treating cancer and other diseases associated with oxidative stress and DNA damage (Patel et al., 2014).
Neurological Applications
A series of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their in vitro brain GABA-transaminase activity. Among them, certain derivatives demonstrated potent inhibitory activity, suggesting potential applications in developing treatments for neurological conditions such as epilepsy and anxiety disorders (Patel, Dholakiya, & Mishra, 2013).
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15(26)16-2-6-19(7-3-16)25-21(27)14-20(22(25)28)23-17-4-8-18(9-5-17)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONEALXTQGOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

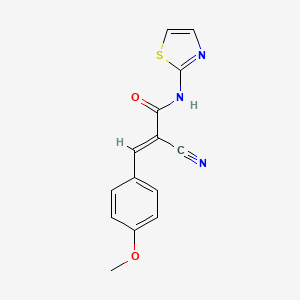
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2458895.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)
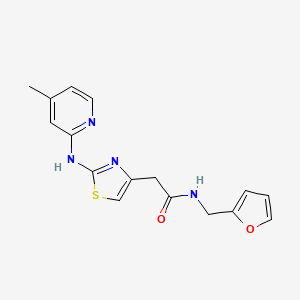
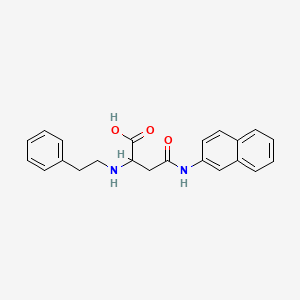
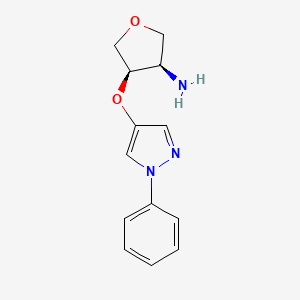
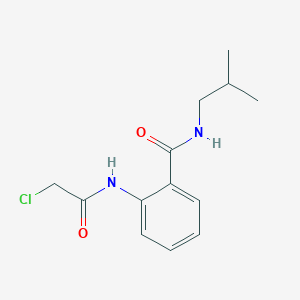
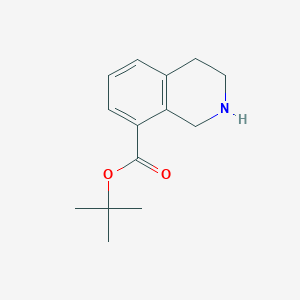
![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2458904.png)
